molecular formula C9H12F2O3 B2767275 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one CAS No. 2225142-43-6

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one

Cat. No.: B2767275
CAS No.: 2225142-43-6
M. Wt: 206.189
InChI Key: TXZJPVNETOOWJF-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a chemical compound with the molecular formula C9H12F2O3. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and two fluorine atoms. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

The synthesis of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a fluorinated ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve scaling up the laboratory procedures with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. This can affect various molecular pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar compounds to 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one include other fluorinated spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of fluorine atoms, which imparts unique properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJPVNETOOWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1=O)(F)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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